Technical Monograph: 2-Pyridylmethanesulfonic Acid Hydrochloride
Technical Monograph: 2-Pyridylmethanesulfonic Acid Hydrochloride
Core Identity & Synthetic Methodology for Drug Discovery Applications
Executive Summary
This technical guide provides a comprehensive analysis of 2-Pyridylmethanesulfonic acid hydrochloride (2-PMS·HCl) , a functionalized pyridine derivative utilized as a hydrophilic ligand in coordination chemistry, a zwitterionic buffer, and a masking agent in analytical protocols. Unlike its aldehyde-bisulfite adduct analog (2-pyridylhydroxymethanesulfonic acid), 2-PMS features a robust methylene bridge that confers hydrolytic stability, making it a critical scaffold in the development of organometallic catalysts and water-soluble metallodrugs.
Part 1: Molecular Architecture & Physicochemical Profile[1]
The structural integrity of 2-PMS·HCl hinges on the interplay between the basic pyridine nitrogen and the strongly acidic sulfonic acid group. In solution, the free acid exists primarily as a zwitterion (inner salt), while the hydrochloride form represents the cationic, fully protonated species stabilized by a chloride counterion.
1.1 Structural Specifications
| Feature | Specification |
| IUPAC Name | (Pyridin-2-yl)methanesulfonic acid hydrochloride |
| Common Name | 2-PMS[1][2][3][4]·HCl; Picolylsulfonic acid HCl |
| CAS Number | 16066-14-5 (Free Acid/Zwitterion); HCl salt is often generated in situ |
| Molecular Formula | C₆H₇NO₃S · HCl |
| Molecular Weight | 173.19 g/mol (Free Acid) + 36.46 (HCl) ≈ 209.65 g/mol |
| Solubility | High in H₂O, DMSO; Low in non-polar organic solvents (Hexane, Et₂O) |
| pKa Values | pKa₁ ≈ -1.5 (Sulfonic acid); pKa₂ ≈ 3.5–4.0 (Pyridine N) |
1.2 Structural Logic & Stability
The methylene bridge (-CH₂-) acts as an insulating spacer between the electron-withdrawing sulfonate group and the aromatic ring. This prevents the resonance destabilization often seen in direct pyridine-sulfonic acids, ensuring the pyridine nitrogen remains nucleophilic enough for metal coordination once deprotonated.
Critical Distinction: Researchers must distinguish 2-PMS from 2-pyridylhydroxymethanesulfonic acid (CAS 3343-41-7). The latter is a labile bisulfite adduct of pyridine-2-carboxaldehyde and decomposes in acidic media, whereas 2-PMS is chemically robust.
Part 2: Synthetic Routes & Mechanistic Causality
High-purity synthesis of 2-PMS·HCl requires a two-step sequence: chlorination of 2-pyridylmethanol followed by Strecker sulfite alkylation.
2.1 Reaction Pathway Visualization
The following diagram illustrates the transformation from the alcohol precursor to the final sulfonate salt, highlighting the nucleophilic substitution mechanism.
Caption: Stepwise synthesis of 2-PMS·HCl via chlorination and sulfite displacement.
2.2 Detailed Experimental Protocol
This protocol ensures the removal of inorganic salts, a common impurity in sulfonate synthesis.
Step 1: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride
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Reagents: Dissolve 2-pyridylmethanol (10.9 g, 100 mmol) in anhydrous chloroform (50 mL).
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Addition: Add thionyl chloride (SOCl₂, 14.3 g, 120 mmol) dropwise at 0°C to prevent thermal decomposition.
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Reflux: Heat to reflux for 3 hours. The evolution of SO₂ and HCl gas indicates reaction progress.
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Isolation: Evaporate solvent in vacuo. The residue is 2-(chloromethyl)pyridine[1][2][4][5]·HCl (hygroscopic solid). Store under N₂ immediately.
Step 2: Strecker Sulfite Alkylation
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Dissolution: Dissolve the intermediate from Step 1 in water (30 mL). Neutralize carefully with NaHCO₃ to pH 7–8 to liberate the free base in situ (optional, but improves kinetics).
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Sulfonation: Add Sodium Sulfite (Na₂SO₃, 15.1 g, 120 mmol) dissolved in water.
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Heating: Reflux the aqueous mixture for 4–6 hours. The chloride is displaced by the sulfite nucleophile.
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Purification (The Critical Step):
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Evaporate water to near dryness.
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Desalting: Extract the solid residue with hot ethanol or methanol. The organic sulfonate dissolves, while inorganic salts (NaCl) remain insoluble.
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Filter hot.
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Acidification: Add concentrated HCl to the alcoholic filtrate until precipitation occurs.
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Crystallization: Recrystallize from Ethanol/Water to yield 2-PMS·HCl as white needles.
Part 3: Functional Applications in Research
3.1 Coordination Chemistry (N,O-Chelation)
2-PMS acts as a bidentate ligand. The pyridine nitrogen and one oxygen from the sulfonate group form a stable 5-membered chelate ring with transition metals (Zn²⁺, Cu²⁺, Pt²⁺).
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Mechanism: The sulfonate group is a "hard" base, while the pyridine is "borderline." This duality allows it to stabilize metals in high oxidation states in aqueous environments.
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Drug Development Utility: Used to solubilize hydrophobic metal centers (e.g., Platinum anticancer drugs) by introducing the hydrophilic sulfonate tail.
Caption: Bidentate coordination mode of 2-PMS forming a 5-membered chelate ring with a metal center.
3.2 Analytical Chemistry: Masking Agent
In complexometric titrations, 2-PMS serves as a masking agent for interfering heavy metals.
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Protocol: When determining Calcium (Ca²⁺) or Magnesium (Mg²⁺) in the presence of Zinc (Zn²⁺) or Copper (Cu²⁺), addition of 2-PMS at pH 5–6 preferentially binds Zn/Cu due to the chelate effect involving the pyridine nitrogen. Ca/Mg interact weakly with the nitrogen, leaving them free for titration with EDTA.
Part 4: Handling, Stability, & QC Protocols
4.1 Stability Profile
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Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator.
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Hydrolysis: Unlike sulfonyl chlorides, the sulfonic acid moiety is hydrolytically stable. However, prolonged heating in strong alkali (> pH 12) may degrade the pyridine ring.
4.2 Quality Control (QC) Parameters
To validate the synthesis, the following analytical benchmarks should be met:
| Test | Expected Result |
| ¹H NMR (D₂O) | δ 8.5–8.7 (d, 1H, α-H), 7.8–8.0 (m, 2H), 7.4 (t, 1H), 4.5 (s, 2H, -CH₂-). |
| Elemental Analysis | C: ~34.4%, H: ~3.8%, N: ~6.7% (Calculated for HCl salt). |
| Silver Nitrate Test | Positive white precipitate (AgCl) confirming the presence of chloride counterion. |
| pH (1% aq. soln) | pH < 2.0 (Confirming free acid/HCl form). |
References
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Synthesis of Pyridyl Sulfonates
- L. Bauer & L. A. Gardella. "The Synthesis of 2-Pyridylmethanesulfonic Acid." Journal of Organic Chemistry, 26(1), 82-85.
- Note: This foundational text establishes the sulfite alkyl
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Precursor Synthesis (2-Chloromethylpyridine)
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Coordination Chemistry & Ligand Behavior
- Constable, E. C. "Coordination chemistry of macrocyclic and acyclic pyridine-based ligands.
- Context: Describes the N,O-chelating properties of picolyl-deriv
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Analytical Applications (Masking Agents)
- Perrin, D. D. "Masking and Demasking of Chemical Reactions." Wiley-Interscience.
- Context: General principles of using N-heterocyclic sulfonates for metal sequestr
Sources
- 1. prepchem.com [prepchem.com]
- 2. scispace.com [scispace.com]
- 3. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]
- 4. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 5. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. 16066-91-4 | CAS DataBase [m.chemicalbook.com]
